(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a 4-chlorobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) confers distinct physicochemical and biological properties. The compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The hydrochloride salt form (CAS: 1049733-88-1) is commonly employed to enhance solubility and stability .
Properties
IUPAC Name |
(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKLZOSDYHVMW-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as the reagent.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Halogen Substituents
Table 1: Halogen-Substituted Analogues
Key Findings :
- Halogen Type : Fluorine (4-F) substitution reduces electron-withdrawing effects compared to chlorine, which may influence metabolic stability and solubility .
- Di-Substitution : The 2,4-dichloro derivative demonstrates enhanced lipophilicity, a critical factor in membrane permeability and CNS-targeted drug design .
Derivatives with Functional Group Modifications
Table 2: Functional Group Variants
Key Findings :
Catalytic and Biochemical Relevance
- Glutamate Receptor Modulation: Pyrrolidine derivatives are investigated as modulators of ionotropic glutamate receptors (e.g., NMDA, AMPA). The 4-chlorobenzyl group’s hydrophobicity may influence receptor subtype selectivity .
- Catalysis: (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (CAS: N/A) demonstrates hydrogen-deuterium exchange catalysis, highlighting the role of stereochemistry in reaction efficiency .
Biological Activity
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid group. The stereochemistry (2S,4R) indicates specific three-dimensional arrangements that can influence its biological properties significantly.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal strains. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
- Neuroprotective Effects : Certain analogs may provide protective benefits in neurodegenerative diseases by modulating neurotransmitter systems. This is particularly relevant in the context of developing treatments for conditions like Alzheimer's disease.
- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, contributing to its therapeutic potential in inflammatory diseases.
The mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes, which modulate their activity. This can lead to various biological effects depending on the context of use.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the 4-Chlorobenzyl Group : This is done via nucleophilic substitution using 4-chlorobenzyl chloride.
- Carboxylation : The carboxylic acid group can be introduced through carboxylation reactions involving carbon dioxide or other carboxylating agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Anticancer Activity : In vitro studies have demonstrated that certain derivatives exhibit potent anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, modifications to the pyrrolidine structure have been linked to enhanced cytotoxicity against these cells compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Activity : A study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus strains. Compounds similar to this compound were tested for their antimicrobial properties, showing promising results against resistant strains .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the chlorobenzyl substitution:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-Proline | Pyrrolidine ring with carboxylic acid | Amino acid metabolism |
| 4-(Chlorobenzyl)pyrrolidine | Similar chlorobenzyl substitution | Antimicrobial properties |
| (R)-Pyrrolidine-2-carboxylic acid | Lacks chlorobenzyl group | Neuroprotective effects |
The presence of the chlorobenzyl group enhances lipophilicity and improves the ability to cross biological membranes compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
